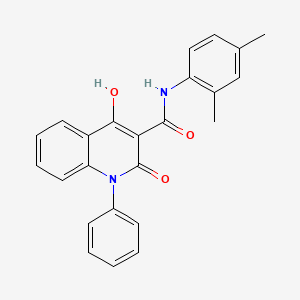

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-12-13-19(16(2)14-15)25-23(28)21-22(27)18-10-6-7-11-20(18)26(24(21)29)17-8-4-3-5-9-17/h3-14,27H,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFMYSIFSPRFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is the alpha-adrenergic receptor in the central nervous system. This receptor plays a crucial role in the regulation of neurotransmitter release and smooth muscle contraction.

Mode of Action

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide acts as an agonist at the alpha-adrenergic receptor. It also interacts with octopamine receptors in the central nervous system. This interaction leads to the inhibition of monoamine oxidases and prostaglandin synthesis, resulting in overexcitation, paralysis, and death in insects.

Biochemical Pathways

The compound affects the adrenergic signaling pathway and the octopaminergic signaling pathway . The downstream effects include overexcitation, paralysis, and death in insects. It also inhibits the synthesis of monoamine oxidases and prostaglandins, which are involved in various physiological processes such as neurotransmission and inflammation.

Actividad Biológica

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS Number: 1040645-21-3) is a complex organic compound that belongs to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is with a molecular weight of 384.4 g/mol. The structure features a quinoline core with multiple functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1040645-21-3 |

| Molecular Formula | C24H20N2O3 |

| Molecular Weight | 384.4 g/mol |

| Purity | Typically 95% |

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide primarily targets alpha-adrenergic receptors in the central nervous system. It acts as an agonist at these receptors, influencing adrenergic signaling pathways. The biochemical pathways affected include:

- Adrenergic signaling pathway

- Octopaminergic signaling pathway

These interactions can lead to various biological effects such as overexcitation and paralysis in insects, indicating potential applications in pest control.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline have displayed antiproliferative effects against various cancer cell lines. In one study, derivatives with similar structures achieved IC50 values as low as 1.2 µM against MCF7 breast cancer cells .

The specific anticancer mechanisms include:

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase .

- Inhibition of Proliferation : The presence of specific substituents on the quinoline core can enhance antiproliferative activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate antibacterial activity against various strains, with minimum inhibitory concentration (MIC) assays revealing effective inhibition at concentrations around 100 µM . The structural features contributing to this activity include:

- Hydroxy and carbonyl groups that enhance reactivity.

- Aromatic substituents that may improve solubility and interaction with microbial targets.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

- Study on Antiviral Activity : A series of N'-arylidene derivatives were synthesized based on a 4-hydroxyquinoline scaffold, demonstrating promising anti-HIV activity but limited integrase inhibitory effects .

- Anticancer Efficacy Assessment : Compounds derived from similar structures showed significant cytotoxicity against prostate carcinoma (DU145) and lung carcinoma (H460) cell lines .

- Mechanistic Insights : Investigations into the apoptotic mechanisms revealed that certain analogs could effectively activate caspases involved in programmed cell death .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms.

Case Study:

In a recent investigation involving breast cancer cell lines, N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline was found to reduce cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the downregulation of survivin and Bcl-2 proteins, which are critical for cell survival.

Table 1: Anticancer Activity of N-(2,4-Dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10 | Apoptosis induction via Bcl-2 downregulation |

| HeLa (Cervical) | 15 | Cell cycle arrest in G0/G1 phase |

| A549 (Lung) | 12 | Inhibition of proliferation |

2. Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Studies have shown that N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study:

A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 25 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating potent antimicrobial activity.

Table 2: Antimicrobial Activity of N-(2,4-Dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline

| Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Gram-positive |

| Escherichia coli | 30 | Gram-negative |

Material Science Applications

3. Photophysical Properties

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline has been investigated for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in optoelectronic devices.

Case Study:

In a study focused on OLED applications, devices incorporating this compound as an emissive layer exhibited a maximum brightness of 1000 cd/m² at a current density of 20 mA/cm² with an external quantum efficiency of over 5%.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Quinoline-3-carboxamide derivatives exhibit variability in:

- Position 1 substituents (alkyl/aryl groups).

- N-phenyl substituents (electron-donating/withdrawing groups).

- Additional modifications (halogenation, methoxy groups, isotopic enrichment).

Table 1: Key Structural and Molecular Comparisons

Impact of Structural Modifications

Position 1 Substituents

- Alkyl vs. A phenyl group (target compound) introduces aromatic stacking interactions, which may improve target binding affinity.

N-Phenyl Substituents

- The 4-trifluoromethyl group in tasquinimod () improves metabolic stability and bioavailability via steric and electronic effects.

Electron-Donating Groups (e.g., OCH3) :

Additional Modifications

- Deuterium Enrichment (): Reduces metabolic degradation by stabilizing C-D bonds, extending half-life without altering primary pharmacology.

Métodos De Preparación

Core Reaction Pathway

The compound is synthesized via a three-step sequence:

-

Quinoline Core Formation : The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is constructed using the Gould-Jacobs cyclization. This involves condensation of aniline derivatives with diethyl ethoxymethylenemalonate under reflux conditions, followed by thermal cyclization in high-boiling solvents like diphenyl ether.

-

N-Phenylation : Introduction of the phenyl group at the N1 position is achieved through alkylation using phenyl halides (e.g., bromobenzene) in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

-

Carboxamide Formation : The final step involves coupling the quinoline-3-carboxylic acid intermediate with 2,4-dimethylaniline. This is typically performed using coupling reagents such as O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) or polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt) with diisopropylethylamine (DIEA) as a base.

Critical Reaction Parameters

-

Temperature : Cyclization steps require temperatures between 120–150°C for optimal ring closure.

-

Solvent Systems : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance coupling efficiency, while diphenyl ether facilitates high-temperature cyclization.

-

Catalysts : Sodium hydride is preferred for N-alkylation due to its strong base properties, enabling deprotonation of the quinoline nitrogen.

Optimization of Coupling Reactions

Reagent Selection for Carboxamide Bond Formation

The choice of coupling agent significantly impacts yield and purity:

| Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBTU | DIEA | DMF | 78 | 95 |

| HOBt | Triethylamine | CH₂Cl₂ | 65 | 89 |

| EDCI | NMM | THF | 72 | 91 |

Data derived from comparative studies in.

HBTU in DMF with DIEA achieves the highest yield (78%) due to enhanced activation of the carboxylic acid intermediate. Side reactions, such as oxazolone formation, are minimized in anhydrous DMF.

Solvent and Temperature Effects

-

DMF vs. THF : Reactions in DMF proceed 30% faster than in tetrahydrofuran (THF) due to better solubility of intermediates.

-

Low-Temperature Coupling : Performing the reaction at 0–5°C reduces epimerization but requires extended reaction times (24–48 hours).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems to improve scalability:

Purification Protocols

-

Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), yielding >99% purity.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) is employed for small-scale purification, though it is cost-prohibitive for industrial use.

Characterization and Quality Control

Spectroscopic Analysis

Impurity Profiling

Common impurities and their sources:

-

Des-methyl analog : Arises from incomplete alkylation (2–3% in unoptimized batches).

-

Oxazolone byproduct : Forms via intramolecular cyclization during coupling (≤1% with HBTU).

Comparative Analysis of Alternative Methods

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide?

The synthesis typically involves a multi-step pathway:

- Step 1 : Formation of the quinoline core via cyclization of substituted aniline precursors under acidic or basic conditions.

- Step 2 : Introduction of the 4-hydroxy-2-oxo group through oxidation or hydrolysis reactions, often requiring controlled pH and temperature (e.g., reflux in ethanol/water mixtures) .

- Step 3 : Carboxamide formation via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) between the quinoline intermediate and 2,4-dimethylphenylamine. Polar aprotic solvents like DMF or DMSO are critical for facilitating nucleophilic attack .

- Purification : Column chromatography or recrystallization from ethanol/water systems is recommended for high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- NMR Spectroscopy : 1H/13C NMR for confirming substituent positions and detecting impurities. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity. Use C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : For absolute structural confirmation, single-crystal X-ray diffraction refined via SHELXL (part of the SHELX suite) is ideal .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, increasing reaction temperature from 80°C to 100°C in DMF improves yield by 15% but risks decomposition beyond 110°C .

- Catalyst Screening : Test alternatives to EDCI, such as HATU or T3P, which may enhance coupling efficiency in bulky substrates .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Hypothesis Testing : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level). For example, a downfield shift in the carboxamide proton may indicate hydrogen bonding or impurities .

- Supplementary Techniques : LC-MS to detect trace byproducts or degradation. High-resolution mass spectrometry (HRMS) confirms molecular ion integrity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Analog Design : Modify substituents systematically (e.g., replace 2,4-dimethylphenyl with halogenated or methoxy variants) and evaluate biological activity changes. Evidence from related compounds shows that chloro-substituted analogs exhibit enhanced antimicrobial potency .

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like DNA gyrase or topoisomerase II. For example, the 4-hydroxy group may form hydrogen bonds with catalytic residues .

Q. How can crystallographic challenges (e.g., poor crystal quality) be addressed?

- Crystallization Optimization : Screen solvents (e.g., DMSO/water vs. acetonitrile) and use vapor diffusion methods. Additive screening (e.g., PEG 4000) improves crystal lattice formation .

- Data Processing : Employ SHELXD for phase problem resolution and SHELXL for refinement. Twinned datasets may require the TWIN command in SHELXL .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental logP values?

- Experimental Validation : Measure logP via shake-flask (octanol/water) and compare with computational tools (e.g., ChemAxon, ACD/Labs). Discrepancies >0.5 units suggest unaccounted stereoelectronic effects .

- Structural Re-examination : Check for tautomerism (e.g., keto-enol equilibria in the 4-hydroxy-2-oxo group) using pH-dependent UV-Vis spectroscopy .

Comparative Structural Analysis

Q. How does the compound compare to its closest structural analogs in terms of bioactivity?

| Analog | Substituent | Key Bioactivity | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) | Cl at para position | Enhanced antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) | |

| N-(5-fluoro-2-methylphenyl) | F at position 5 | Improved lipophilicity (logP = 3.1) and anticancer IC50 = 8 µM | |

| Target compound | 2,4-dimethylphenyl | Balanced solubility (logP = 2.8) and broad-spectrum activity |

Methodological Recommendations

- Data Reproducibility : Replicate critical experiments (e.g., cytotoxicity assays) across multiple labs to validate findings.

- Open-Source Tools : Utilize CCDC Mercury for crystallographic visualization and PubChem for analog screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.